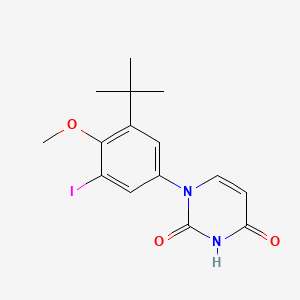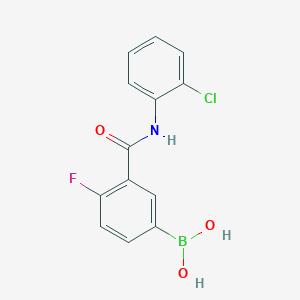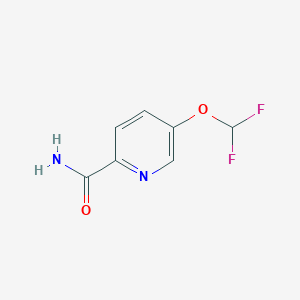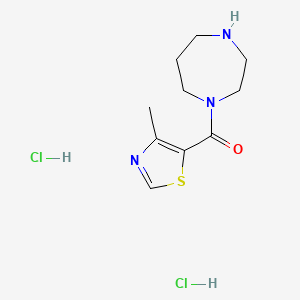
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Overview
Description
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a thiazole ring, a diazepane ring, and is often used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride typically involves multiple steps:
Synthesis of 4-Methyl-1,3-thiazole-5-carbonyl chloride: This intermediate is prepared by reacting 4-methylthiazole with thionyl chloride under controlled conditions.
Formation of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane: The carbonyl chloride intermediate is then reacted with 1,4-diazepane in the presence of a base such as triethylamine.
Conversion to dihydrochloride salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon .
Scientific Research Applications
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride can be compared with other similar compounds:
4-Methyl-1,3-thiazole-5-carbonyl chloride: This is a precursor in the synthesis of the target compound.
1,4-Diazepane: This is another building block used in the synthesis.
Other Thiazole Derivatives: Compounds like 2-methylthiazole and 4-phenylthiazole share structural similarities but differ in their chemical and biological properties.
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGTCYXYQCSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)
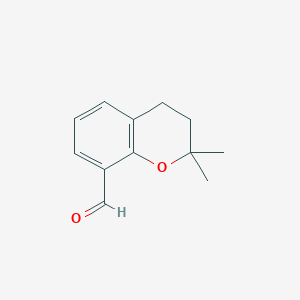


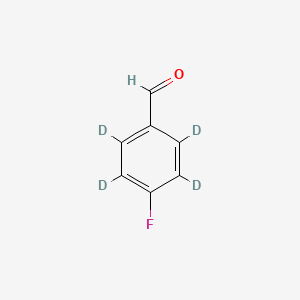
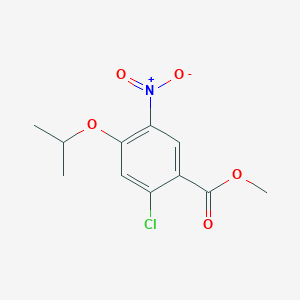

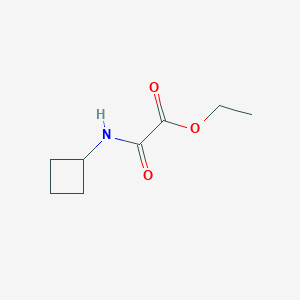
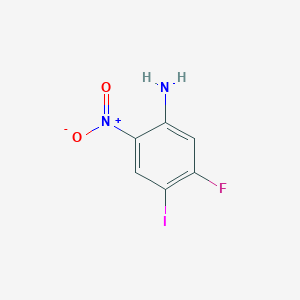
![2-Bromo-6-nitro-1H-benzo[d]imidazole](/img/structure/B1443023.png)
